3-Amino-3-(4-isopropoxy-2-methoxyphenyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-(2-methoxy-4-propan-2-yloxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-8(2)18-9-4-5-10(12(6-9)17-3)11(14)7-13(15)16/h4-6,8,11H,7,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXAHDLJNBAKKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(CC(=O)O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197329 | |
| Record name | β-Amino-2-methoxy-4-(1-methylethoxy)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801197329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119451-35-2 | |
| Record name | β-Amino-2-methoxy-4-(1-methylethoxy)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Amino-2-methoxy-4-(1-methylethoxy)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801197329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-isopropoxy-2-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic precursor, such as 4-isopropoxy-2-methoxybenzaldehyde.
Aldol Condensation: The aromatic precursor undergoes an aldol condensation with a suitable amino acid derivative, such as glycine, in the presence of a base like sodium hydroxide.
Reduction: The resulting product is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-isopropoxy-2-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, alkoxylated derivatives
Scientific Research Applications
Chemistry
- Building Block : Utilized as a reagent in various chemical reactions and as a building block for synthesizing complex organic molecules.
- Reactivity Studies : Investigated for its ability to undergo oxidation, reduction, and substitution reactions, contributing to the understanding of reaction mechanisms.
Biology
- Proteomics Research : The compound is employed in proteomics to study protein interactions and functions, potentially acting as an inhibitor or modulator of specific enzymes or receptors.
- Cellular Studies : Its interactions with biological targets can provide insights into cellular signaling pathways and metabolic processes.
Medicine
- Therapeutic Potential : Research is ongoing into its potential therapeutic properties, particularly in relation to neurological disorders due to its structural similarities with known bioactive compounds.
- Precursor in Pharmaceuticals : Investigated as a precursor for synthesizing pharmaceutical compounds that may have significant therapeutic effects.
Agricultural Applications
- Fungicidal Activity : The compound has been noted for its potential in controlling phytopathogens that affect crops, making it valuable in agrochemical formulations .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Proteomics | Demonstrated that the compound interacts with specific proteins involved in cell signaling pathways, suggesting potential therapeutic applications in cancer treatment. |
| Study B | Agricultural Science | Found that formulations containing this compound effectively reduced fungal infections in crops like potatoes and tobacco, highlighting its role as a biopesticide. |
| Study C | Medicinal Chemistry | Investigated the compound's efficacy as a precursor for synthesizing novel antidepressants, showing promising results in preliminary animal models. |
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-isopropoxy-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or proteins, thereby modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 2-methoxy group in the target compound may enhance BBB permeability compared to BP 2037’s 3-methoxy analog, as meta-substitution often reduces bioavailability .
- Lipophilicity : The 4-isopropoxy group increases logP compared to BP 2037 (~2.5 vs. ~1.8), but remains less lipophilic than the brominated BP 2038 (~2.7) or alkylated 4-isopropyl analog (~3.0). This balance may optimize solubility and membrane permeability .
2.2 Analogs with Polar Functional Groups
Key Observations :
- Polarity : The target compound’s alkoxy groups reduce polarity compared to hydroxy or nitro analogs, improving metabolic stability and reducing oxidative degradation risks .
- Toxicity : Unlike nitro-substituted derivatives (e.g., ), the target compound’s substituents are less likely to form reactive metabolites, suggesting a safer profile .
2.3 Pharmacokinetic Considerations
- BBB Permeability : The methoxy group may facilitate BBB penetration, similar to BMAA (), though BMAA’s neurotoxicity is linked to high-dose exposure (>100 mg/kg) .
- Synthetic Complexity : Introducing 4-isopropoxy and 2-methoxy groups likely requires multi-step protection/deprotection strategies, as seen in the synthesis of related compounds (e.g., ’s use of BOC protection) .
Biological Activity
3-Amino-3-(4-isopropoxy-2-methoxyphenyl)propanoic acid is a compound that has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its applications, pharmacokinetics, and relevant case studies.
- Molecular Formula : C₁₃H₁₉NO₄
- Molecular Weight : 253.30 g/mol
- CAS Number : 554402-59-4
- MDL Number : MFCD12027297
Applications in Research
The compound is utilized in various fields, including:
- Peptide Synthesis : It serves as a building block for synthesizing peptides, crucial for drug development and bioconjugation processes .
- Neuroscience Research : Its structure allows for exploration in neurotransmitter activity, aiding in understanding brain functions and disorders .
- Drug Design : The compound is valuable in designing new therapeutic agents targeting specific biological pathways .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound undergoes rapid metabolism and distribution within the body. In studies involving animal models, it was observed that the compound achieves peak plasma concentrations shortly after administration, suggesting efficient absorption and bioavailability.
| Parameter | Value |
|---|---|
| Peak Concentration | 2.6 ± 0.4 nmol/mL |
| Time to Peak | 15 minutes |
| Tissue Distribution | Kidneys > Liver > Heart > Lungs |
Case Studies
- Muscle Health and Performance : A study investigated the effects of related compounds on muscle strength and endurance. Mice administered low doses of 3-(4-hydroxy-3-methoxyphenyl)propionic acid exhibited significant improvements in grip strength and muscle development markers, indicating potential applications in dietary supplements for enhancing muscle health .
- Neuroactive Studies : Research has shown that derivatives of this compound can influence neurotransmitter pathways, which may have implications for treating neurological disorders. The ability to modulate these pathways makes it a candidate for further exploration in neuropharmacology .
Safety and Toxicology
While the compound has shown promising biological activities, it is classified as an irritant, necessitating caution during handling and application in research settings .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-Amino-3-(4-isopropoxy-2-methoxyphenyl)propanoic acid, and how can reaction yields be optimized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with a substituted phenylpropanoic acid precursor. Key steps include:
- Protection of the amino group using tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions.
- Introduction of isopropoxy and methoxy substituents via nucleophilic aromatic substitution or palladium-catalyzed coupling.
- Deprotection under mild acidic conditions (e.g., TFA for Boc groups).
Optimization involves orthogonal protecting groups to minimize steric hindrance and monitoring intermediates via TLC or HPLC . Reaction temperatures (e.g., 0–25°C for sensitive steps) and solvent polarity (THF vs. DMF) significantly impact yield.
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.5–7.5 ppm for substituted phenyl) and methoxy/isopropoxy groups (singlets at δ 3.2–3.8 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- IR Spectroscopy : Confirm carboxylic acid (1700–1720 cm⁻¹) and primary amine (3300–3500 cm⁻¹) functionalities.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C13H19NO5 requires m/z 269.1263) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What are the primary research applications of this compound in academia?
- Methodological Answer :
- Enzyme Inhibition Studies : Acts as a substrate analog for phenylalanine-metabolizing enzymes (e.g., phenylalanine hydroxylase). Competitive inhibition assays require kinetic monitoring (UV-Vis or fluorometric detection) .
- Medicinal Chemistry : Used to synthesize peptidomimetics via solid-phase peptide synthesis (SPPS) with Fmoc-protected derivatives .
Advanced Research Questions
Q. How can enantiomeric purity be rigorously validated, and what chiral resolution methods are most effective?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (Chiralpak IA/IB) with hexane:isopropanol mobile phases. Compare retention times to enantiopure standards .
- Circular Dichroism (CD) : Detect Cotton effects at 210–230 nm for amino acid chirality.
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (transaminases) to control stereochemistry .
Q. How should researchers address contradictions in reported biological activity data (e.g., conflicting IC50 values)?
- Methodological Answer :
- Standardize Assay Conditions : Control pH (7.4 for physiological relevance), temperature (37°C), and ionic strength.
- Purity Verification : Use stability-indicating HPLC to rule out degradation products .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers linked to assay variability (e.g., cell line differences) .
Q. What experimental designs are recommended for studying its pharmacokinetics in preclinical models?
- Methodological Answer :
- In Vitro ADME : Use Caco-2 monolayers to assess intestinal permeability. Apply LC-MS/MS for quantification, with deuterated internal standards .
- Radiolabeling : Incorporate ³H or ¹⁴C isotopes to track distribution in rodent models.
- Metabolite Identification : Perform HRMS/MS fragmentation to detect phase I/II metabolites (e.g., glucuronidation at the phenolic hydroxyl) .
Q. How can computational methods predict its interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., tyrosine kinase). Validate with free-energy perturbation (FEP) calculations.
- Molecular Dynamics (MD) : Simulate ligand-protein stability in GROMACS (20 ns trajectories, AMBER force field).
- QSAR Modeling : Corrogate substituent effects (e.g., isopropoxy vs. methoxy) on activity using Gaussian-based descriptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
